Streptocyclin

Catalog No.
S901556
CAS No.
8069-81-6
M.F
C64H107ClN16O44S3
M. Wt
1936.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Streptocyclin

CAS Number

8069-81-6

Product Name

Streptocyclin

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Molecular Formula

C64H107ClN16O44S3

Molecular Weight

1936.3 g/mol

InChI

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1

InChI Key

JHMGIEQMCLPPPH-OWWKMAFPSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Streptomycin is a broad-spectrum antibiotic discovered in 1943 by Selman Waksman []. While its clinical use has declined due to the emergence of antibiotic resistance, streptomycin remains a valuable tool in scientific research for a variety of purposes:

  • Studying Bacterial Physiology and Genetics

    Streptomycin disrupts protein synthesis in bacteria by binding to the 16S ribosomal RNA subunit []. Researchers can leverage this mechanism to study various aspects of bacterial physiology and genetics. For instance, scientists can introduce mutations in the 16S rRNA gene that confer streptomycin resistance. Studying these mutations can reveal details about the structure and function of the ribosome [].

  • Developing New Antibiotics

    Streptomycin serves as a scaffold for the development of new antibiotics. By chemically modifying the streptomycin structure, scientists can create derivatives with improved potency or broader spectrum activity []. This approach has led to the development of several clinically important antibiotics, such as neomycin and kanamycin [].

  • Investigating Host-Pathogen Interactions

    Streptomycin can be used to study how bacterial pathogens interact with their hosts. Researchers can infect cells or animals with streptomycin-resistant bacteria to understand how these pathogens evade the host's immune system []. Conversely, they can use streptomycin to selectively eliminate bacterial populations within a host, allowing them to study the specific role of these bacteria in a particular disease process [].

  • Creating Genetically Modified Organisms (GMOs)

    Streptomycin-resistance genes can be used as selection markers in genetic engineering experiments. By introducing a gene of interest alongside a streptomycin-resistance gene, scientists can easily identify and isolate cells that have successfully been transformed with the desired gene []. This technique has been instrumental in the development of numerous genetically modified organisms, including plants and bacteria used for research purposes [].

Streptocyclin, a compound derived from the Streptomyces genus, is an aminoglycoside antibiotic primarily known for its bactericidal properties. It was first isolated in 1943 by Albert Schatz and has since been recognized as one of the first effective treatments for tuberculosis. The chemical structure of streptocyclin consists of a complex arrangement of rings and functional groups, which contribute to its unique mechanism of action against bacterial infections.

The molecular formula of streptocyclin is C21H39N7O12C_{21}H_{39}N_{7}O_{12}, with a molar mass of approximately 581.58 g/mol. Its structure includes three main components: streptidine, streptose, and N-methyl-L-glucosamine, which are essential for its biological activity and interaction with bacterial ribosomes .

That are crucial for its antibacterial activity:

  • Binding to Ribosomal RNA: Streptocyclin binds irreversibly to the 16S ribosomal RNA of the 30S subunit in bacteria. This binding disrupts the normal function of ribosomes, leading to misreading of mRNA and ultimately inhibiting protein synthesis .
  • Formation of Reactive Intermediates: Under certain conditions, streptocyclin can undergo chemical transformations that lead to the formation of reactive intermediates, which may enhance its antibacterial efficacy or contribute to toxicity in host cells .
  • Degradation Pathways: Streptocyclin can be metabolized by various enzymes in bacteria, leading to the development of resistance mechanisms. These pathways often involve enzymatic modifications that alter the antibiotic's structure, rendering it ineffective .

Streptocyclin is primarily active against aerobic gram-negative bacteria and some gram-positive organisms. Its mechanism of action involves:

  • Bactericidal Effect: By binding to the ribosome, streptocyclin causes premature termination of protein synthesis, leading to cell death.
  • Resistance Mechanisms: Over time, many bacteria have developed resistance to streptocyclin through various mechanisms such as enzymatic modification or efflux pumps that expel the antibiotic from bacterial cells .

Streptocyclin has several important applications:

  • Medical Use: It is primarily used in treating serious bacterial infections, particularly those caused by mycobacteria such as Mycobacterium tuberculosis.
  • Agricultural Use: Streptocyclin has also been studied for its effects on plant growth and development, particularly in inhibiting certain pathogens in crops .
  • Research Tool: In molecular biology, streptocyclin is utilized for purifying proteins by precipitating ribonucleic acids and ribonuclear proteins from biological extracts .

Recent studies have focused on the interactions between streptocyclin and various proteins within both bacterial and plant systems:

  • Protein Binding: Computational studies have identified key proteins that interact with streptocyclin, suggesting potential pathways through which it exerts its effects on plant germination and growth .
  • Synergistic Effects: Research has shown that combining streptocyclin with other antibiotics can enhance its effectiveness against resistant strains by targeting different bacterial pathways simultaneously .

Streptocyclin belongs to a class of antibiotics known as aminoglycosides. Here are some similar compounds along with their unique features:

Compound NameUnique Features
GentamicinBroader spectrum against gram-negative bacteria; less effective against tuberculosis.
TobramycinMore potent against Pseudomonas aeruginosa; used primarily in cystic fibrosis patients.
NeomycinEffective against a wide range of bacteria but highly nephrotoxic; not used systemically.
AmikacinLess susceptible to enzymatic degradation; used for resistant gram-negative infections.

Streptocyclin's uniqueness lies in its historical significance as the first antibiotic effective against tuberculosis and its specific binding interactions with ribosomal RNA that differ from other aminoglycosides .

Dates

Modify: 2024-04-14

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